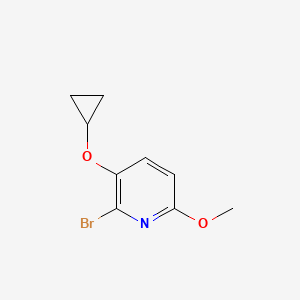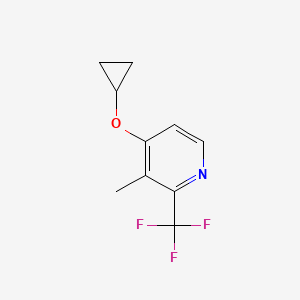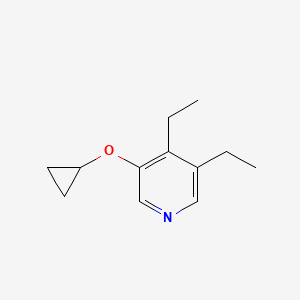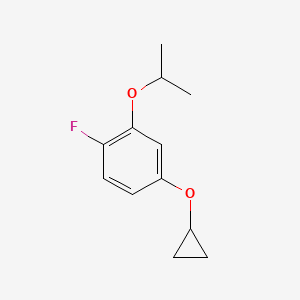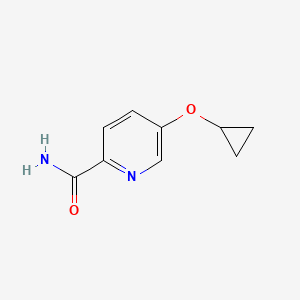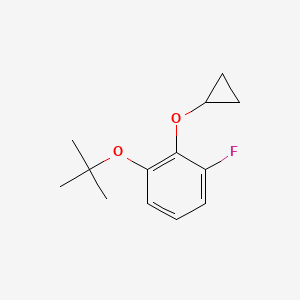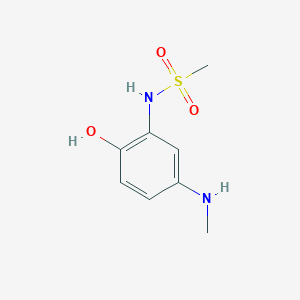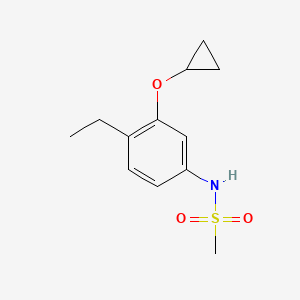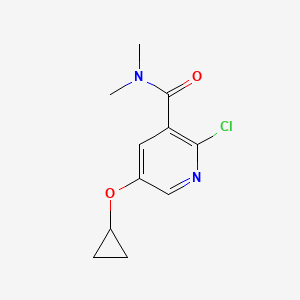
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide is an organic compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a nicotinamide moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps :
Esterification: 2-Chloro nicotinic acid is esterified with methanol to form 2-chloro methyl nicotinate.
Aminolysis: The ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound.
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing waste and environmental impact. This includes controlling reaction temperature, pH, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including :
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include dimethylamine, methanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of dyes, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets . The chloro and cyclopropoxy groups play a crucial role in binding to these targets, while the nicotinamide moiety facilitates the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide can be compared with other similar compounds such as :
2-Chloro-N,N-dimethylacetamide: Similar in structure but lacks the cyclopropoxy group.
2-Chloro-5-methyl-3-(trimethylsilyl)ethynylpyridine: Contains a pyridine ring but differs in substituents.
2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid: Contains a benzoic acid moiety instead of nicotinamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
2-chloro-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)9-5-8(6-13-10(9)12)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
REVUOUZQIYYGEB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



